BenchChemオンラインストアへようこそ!

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride

D₂ antagonist benzodioxane SAR antipsychotic

N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride (CAS 21404-81-9, molecular formula C₁₁H₁₆ClNO₂, MW 229.70) is the hydrochloride salt of a benzodioxane-2-methanamine derivative. The compound belongs to the 1,4-benzodioxane class, a privileged scaffold in medicinal chemistry known for producing ligands with affinity across aminergic GPCR families including dopaminergic, serotonergic, and adrenergic receptors.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
CAS No. 21404-81-9
Cat. No. B6143043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride
CAS21404-81-9
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCCNCC1COC2=CC=CC=C2O1.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9;/h3-6,9,12H,2,7-8H2,1H3;1H
InChIKeyFAKQJHCMUUBXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine Hydrochloride (CAS 21404-81-9): Procurement-Relevant Identity and Scaffold Context


N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride (CAS 21404-81-9, molecular formula C₁₁H₁₆ClNO₂, MW 229.70) is the hydrochloride salt of a benzodioxane-2-methanamine derivative . The compound belongs to the 1,4-benzodioxane class, a privileged scaffold in medicinal chemistry known for producing ligands with affinity across aminergic GPCR families including dopaminergic, serotonergic, and adrenergic receptors [1]. The 2-aminomethyl-1,4-benzodioxane core with an N-ethyl substituent distinguishes it from other benzodioxane derivatives that carry bulkier N-arylalkyl, N-phenoxyethyl, or N-heterocyclic groups. While the free base (CAS 21398-66-3) is also commercially available, the hydrochloride salt offers defined stoichiometry and typically improved handling characteristics for solution-phase chemistry and biological assay preparation .

Why Benzodioxane-2-Methanamines Cannot Be Interchanged: Substitution-Dependent Pharmacological Switches in N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine Hydrochloride Procurement


Within the 2-aminomethyl-1,4-benzodioxane chemotype, even conservative N-substituent changes—swapping N-ethyl for N-methyl, N-benzyl, or N-phenoxyethyl—can invert receptor selectivity between dopamine D₂ antagonism, 5-HT₁A partial agonism, and α₁-adrenoceptor blockade [1]. The N-ethyl substituent on the target compound provides the minimal steric bulk and hydrogen-bond donor character that define its fit within the orthosteric binding pocket; larger N-arylalkyl groups (e.g., compound 24 in Birch et al.) drive selectivity toward D₂/5-HT₁A polypharmacology, while N-(2,6-dimethoxyphenoxyethyl) substitution (as in WB-4101) shifts affinity decisively toward α₁-adrenoceptors [2]. Generic substitution therefore risks selecting a scaffold-identical but pharmacologically misdirected analog for a given receptor profiling or synthetic derivatization campaign [3].

Quantitative Comparator Evidence for N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine Hydrochloride: Head-to-Head and Cross-Study Data


D₂ Dopamine Receptor Affinity: Target Compound N-Ethyl Scaffold vs. Optimized N-Arylalkyl Derivative (Compound 24)

The 2-aminomethyl-1,4-benzodioxane core carrying the minimal N-ethyl substituent defines the basal D₂ affinity for this chemotype. In the Birch et al. series, the unelaborated scaffold (closest analog to the target compound's free base) serves as the synthetic starting point; compound 24, bearing a bulkier 4-(2-methoxyphenyl)piperidin-1-ylmethyl N-substituent, achieves a D₂ Ki of 23 nM in rat striatal membranes [1]. While the N-ethyl analog itself was not the lead, it represents the essential synthetic intermediate that, when elaborated, yields the high-affinity D₂/5-HT₁A profile [2].

D₂ antagonist benzodioxane SAR antipsychotic receptor binding

α₁-Adrenoceptor Selectivity: N-Ethyl Benzodioxane vs. WB-4101 (N-(2,6-Dimethoxyphenoxyethyl) Analog)

The N-ethyl compound lacks the 2,6-dimethoxyphenoxyethyl motif that is critical for high-affinity α₁A-adrenoceptor binding in WB-4101 (N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine). WB-4101 is characterized as a selective α₁A-adrenoceptor antagonist [1], whereas the minimal N-ethyl scaffold is not associated with significant α₁ affinity in the published benzodioxane literature. This differential selectivity is determined by the N-substituent: phenoxyethyl groups engage an extended lipophilic pocket in α₁ receptors that the ethyl group cannot occupy [2].

α₁-adrenoceptor WB-4101 adrenergic antagonist selectivity

Chiral vs. Achiral Scaffold: N-Ethyl Compound Absence of Stereochemical Complexity vs. Chiral 2-Substituted Benzodioxane Adrenergic Blockers

Unlike 2-(1-aminoethyl)-1,4-benzodioxane derivatives evaluated for α/β-adrenergic blockade by Khouili et al., the target compound lacks a chiral center at the carbon linking the amine-bearing side chain to the dioxane ring [1]. Khouili et al. reported that the [2R, 2′S] enantiomer of their compound 1 was the best β₁-blocking agent among four stereoisomers, demonstrating that stereochemistry critically governs adrenergic pharmacology in this class [1]. The achiral N-ethyl compound eliminates stereochemical variability, making it a more reproducible starting material for achiral target synthesis or for applications where enantiomer-dependent pharmacology is confounding rather than desirable.

chiral benzodioxane enantioselectivity adrenergic blocker stereochemistry

Commercial Purity and Salt-Form Specification: Hydrochloride Salt vs. Free Base Procurement Options

The hydrochloride salt (CAS 21404-81-9) is commercially supplied at ≥95% purity by multiple vendors including CymitQuimica (Apollo Scientific brand, 95% purity) and Leyan (95% purity) , with some vendors offering 98% purity grades. The free base analog (CAS 21398-66-3, N-ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine) is also available (e.g., 98% purity from Leyan) . The hydrochloride salt provides defined counterion stoichiometry (1:1 HCl), which is critical for accurate molarity calculations in biological assay preparation and for consistent solubility in aqueous buffer systems.

hydrochloride salt purity specification procurement salt form selection

Structural Uniqueness in Chemical Space: SAR-Defined Selectivity vs. Multi-Receptor Benzodioxane Ligands

1,4-Benzodioxane derivatives have been described as agonists and antagonists of nicotinic, α-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents . The N-ethyl compound, by virtue of its minimal N-substitution, occupies a defined but narrow region of this pharmacological space: it does not carry the extended aromatic or heterocyclic groups that drive high-affinity binding at dopamine, serotonin, or adrenergic receptors. This makes it an appropriate 'pharmacologically minimalist' control compound or synthetic intermediate, as opposed to multi-receptor ligands such as fluparoxan (α₂-adrenoceptor antagonist, CYP1A inducer) [1] or WB-4101 (α₁A-selective antagonist) [2], whose polypharmacology can confound mechanistic interpretation.

chemical SAR receptor selectivity benzodioxane pharmacophore privileged scaffold

Synthetic Tractability and Derivatization Potential: N-Ethyl vs. N-Substituted Benzodioxane Intermediates

The target compound has been explicitly described as an intermediate for synthesizing bioactive molecules including CNS agents and adrenergic ligands [1]. Its secondary amine (N-ethyl) functionality is amenable to further N-alkylation, N-acylation, or reductive amination, enabling diversification into focused libraries. In contrast, compounds such as 2-(1-ethylaminoethyl)-1,4-benzodioxane introduce an additional methyl branch at the α-carbon, creating a chiral center and altering the geometry of the amine relative to the dioxane ring , which restricts the conformational space accessible for subsequent derivatization and complicates structure–activity interpretation.

synthetic intermediate derivatization benzodioxane building block medicinal chemistry

Procurement-Driven Application Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine Hydrochloride (CAS 21404-81-9)


Synthetic Intermediate for D₂/5-HT₁A Antipsychotic Lead Optimization Programs

Research groups replicating or extending the Birch et al. (J. Med. Chem. 1999) series of N-substituted benzodioxane-2-methanamine D₂ antagonists/5-HT₁A partial agonists should procure the N-ethyl hydrochloride as the mandatory starting material. The unelaborated N-ethyl scaffold represents the synthetic entry point from which compound 24 (hD₂ Ki = 23 nM; h5-HT₁A Ki = 1.2 nM) and its analogs were derived via N-alkylation with substituted piperidinylmethyl halides [1]. Using an alternative benzodioxane amine (e.g., N-methyl, N-benzyl, or N-phenoxyethyl analogs) would alter the SAR trajectory and invalidate direct comparisons with published lead compounds.

Adrenergically Silent Control Compound for GPCR Screening Panels

For high-throughput screening campaigns where the benzodioxane scaffold is present in test compounds (e.g., WB-4101 analogs, mephendioxan derivatives), the N-ethyl hydrochloride can serve as a pharmacologically minimalist control that lacks the N-substituent motifs required for high-affinity α₁A (phenoxyethyl) or α/β (aminoethyl branch) adrenoceptor binding [2]. Its use as a negative control helps deconvolute scaffold-driven vs. substituent-driven pharmacology, particularly when screening against aminergic GPCR panels where WB-4101 (α₁A-selective) or fluparoxan (α₂/CYP1A inducer) would introduce confounding signals [3].

Achiral Benzodioxane Building Block for Focused Library Synthesis

Medicinal chemistry laboratories constructing focused libraries based on the 2-aminomethyl-1,4-benzodioxane core should select the N-ethyl hydrochloride for its combination of secondary amine reactivity (amenable to parallel N-alkylation, N-acylation, and N-sulfonylation) and absence of stereochemical complexity [1]. Unlike chiral 2-(1-aminoethyl)-1,4-benzodioxane derivatives—where the [2R, 2′S] enantiomer shows enhanced β₁-blockade [4]—the achiral N-ethyl compound eliminates the need for chiral chromatographic purification during library production and simplifies structure–activity interpretation at the screening stage.

Hydrochloride Salt Form for Reproducible Aqueous Biological Assay Preparation

Investigators requiring precise molar concentration control in biological buffer systems should procure the hydrochloride salt (CAS 21404-81-9) rather than the free base (CAS 21398-66-3). The 1:1 HCl stoichiometry ensures defined counterion content (MW 229.70 vs. 193.24 for the free base), which is critical when preparing DMSO stock solutions for receptor binding or functional assays where excess free amine can alter buffer pH or non-specifically interact with membrane preparations . Commercial availability at ≥95% purity from multiple suppliers supports batch-to-batch reproducibility across long-term screening programs.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.